4-Hydrazinyl-3-methyl-1H-indazole
Description
4-Hydrazinyl-3-methyl-1H-indazole is a heterocyclic compound featuring an indazole core (a bicyclic structure with two adjacent nitrogen atoms) substituted with a hydrazinyl (-NH-NH₂) group at position 4 and a methyl (-CH₃) group at position 3. Indazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to indole and purine systems, which are prevalent in bioactive molecules.
Properties
Molecular Formula |
C8H10N4 |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(3-methyl-2H-indazol-4-yl)hydrazine |
InChI |
InChI=1S/C8H10N4/c1-5-8-6(10-9)3-2-4-7(8)12-11-5/h2-4,10H,9H2,1H3,(H,11,12) |
InChI Key |
MGGRYKASOVBGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C=CC=C2NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-nitrobenzylidenehydrazine with hydrazine under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction time. Transition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-3-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
4-Hydrazinyl-3-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-3-methyl-1H-indazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related indole, indazole, and imidazole derivatives from the provided evidence. Key differences in substituents, physical properties, and synthetic routes are highlighted.
Table 1: Structural and Physical Properties
| Compound Name | Core Structure | Substituents | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| 4-Hydrazinyl-3-methyl-1H-indazole | Indazole | 4-NH-NH₂, 3-CH₃ | C₈H₉N₄ | 161.19 (calc.) | Not reported | Hydrazine, Methyl |
| 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) | Indole | 6-Cl, 3-imidazolyl, 4-iodobenzyl | C₁₈H₁₃ClIN₃ | 480.68 | >200 | Halogens, Imidazole |
| 5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (9) | Indole | 5-Br, 3-imidazolyl, 4-iodobenzyl | C₁₈H₁₃BrIN₃ | 525.13 | >200 | Halogens, Imidazole |
| 3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) | Indole | 3-imidazolyl, 4-methoxybenzyl | C₁₉H₁₇N₃O | 303.36 | 159–160 | Methoxy, Imidazole |
| 4-(hydroxymethyl)-3-[(4-nitrophenyl)methyl]-1H-imidazole-2-thione | Imidazole | 4-hydroxymethyl, 3-nitrobenzyl, thione | C₁₁H₁₁N₃O₃S | 265.29 | Not reported | Hydroxymethyl, Nitro, Thione |
Key Observations
Structural Differences: Core Heterocycle: this compound’s indazole core (two adjacent nitrogens) differs from indole (one nitrogen) and imidazole (two non-adjacent nitrogens). Substituents: The hydrazinyl group in the target compound contrasts with halogen (Cl, Br, I), methoxy (-OCH₃), and nitro (-NO₂) groups in analogs. Hydrazine derivatives are more nucleophilic but less stable than halogens or methoxy groups .
Synthetic Routes :
- Compounds 8–11 () are synthesized via condensation of indole-3-carbaldehydes with substituted benzylamines, followed by cyclization. For this compound, a similar strategy using hydrazine instead of benzylamines could be hypothesized, though hydrazine’s high reactivity may necessitate protective groups .
- The imidazole-thione in involves thione formation, a pathway distinct from hydrazinyl functionalization .
Physical Properties :
- Melting Points : Halogenated compounds (8–10) exhibit higher melting points (>200°C) due to stronger intermolecular forces (halogen bonding), whereas methoxy-substituted 11 melts at 159–160°C. The target compound’s melting point is likely lower, analogous to hydrazine derivatives .
- Solubility : The hydrazinyl group may enhance water solubility compared to halogenated analogs but reduce lipid membrane permeability relative to methoxy groups .
The hydrazinyl group in the target compound could confer unique bioactivity, such as MAO inhibition or chelation-based mechanisms .
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